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molecular formula C12H14O3 B3043007 Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate CAS No. 69999-18-4

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Cat. No. B3043007
M. Wt: 206.24 g/mol
InChI Key: ZIZHKQFWJMCSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04780480

Procedure details

2,3-dihydrobenzofuran-5-ylacetic acid (5.4 g) was heated at reflux in a solution of toluene (200 ml), ethanol (20 ml) and concentrated sulfuric acid (0.5 ml) with the azeotropic removal of water. When the reaction was complete, approximately 6 hours, the mixture was added to water/ethyl acetate and extracted with ethyl acetate. The organic extracts were combined and washed with 10% sodium carbonate, dried over sodium sulfate and the solvent evaporated to give the title compound as an oil.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11]([OH:13])=[O:12])=[CH:9][C:4]=2[CH2:3][CH2:2]1.[C:14]1(C)C=CC=C[CH:15]=1.C(O)C.S(=O)(=O)(O)O>O.C(OCC)(=O)C.O>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][C:4]=2[CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)CC(=O)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with 10% sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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